(4-{4-[(4-Methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}piperazin-1-yl)(phenyl)methanone
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Overview
Description
1-BENZOYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZINE is a complex organic compound with a unique structure that includes a benzoyl group, a methylbenzenesulfonyl group, a thiophene ring, and an oxazole ring
Preparation Methods
The synthesis of 1-BENZOYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZINE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Oxazole Ring: This step typically involves the cyclization of a suitable precursor in the presence of a dehydrating agent.
Introduction of the Thiophene Ring: This can be achieved through a cross-coupling reaction such as the Suzuki–Miyaura coupling, which uses palladium catalysts and boron reagents.
Attachment of the Methylbenzenesulfonyl Group: This step involves the sulfonylation of the intermediate compound using reagents like benzenesulfonyl chloride.
Formation of the Piperazine Ring: This is typically done through a nucleophilic substitution reaction where the piperazine ring is introduced.
Chemical Reactions Analysis
1-BENZOYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Scientific Research Applications
1-BENZOYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-BENZOYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For instance, the sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-BENZOYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZINE stands out due to its unique combination of functional groups. Similar compounds include:
1-BENZOYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE: This compound lacks the piperazine ring, which may result in different biological activities.
1-BENZOYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PYRROLIDINE: The replacement of the piperazine ring with a pyrrolidine ring can alter the compound’s interaction with molecular targets.
Properties
Molecular Formula |
C25H23N3O4S2 |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
[4-[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H23N3O4S2/c1-18-9-11-20(12-10-18)34(30,31)23-25(32-22(26-23)21-8-5-17-33-21)28-15-13-27(14-16-28)24(29)19-6-3-2-4-7-19/h2-12,17H,13-16H2,1H3 |
InChI Key |
ZFIJZGNCZCVAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)N4CCN(CC4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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